Xinidamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xinidamine involves the cyanoacetylation of amines. This method typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Xinidamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions can vary depending on the desired outcome.
Major Products
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Xinidamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cell proliferation and its potential as an antitumor agent.
Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Xinidamine involves the inhibition of cell proliferation. It has been shown to inhibit the proliferation of PWR-1E cells with an IC50 of 4 μM . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with cellular processes that are essential for cell growth and division.
Comparison with Similar Compounds
Xinidamine is unique in its specific antitumor activity and its applications in studying benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia . Similar compounds include:
Lonidamine: Another antitumor agent that interferes with energy metabolism in cancer cells by inhibiting glycolysis.
Imipramine: A tricyclic antidepressant that inhibits the reuptake of neurotransmitters.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and molecular targets.
Biological Activity
Xinidamine, a compound with the chemical structure 2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound is primarily recognized for its anti-cancer properties. It exerts its effects through several mechanisms:
- Inhibition of Tumor Growth : this compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies indicate that it induces apoptosis in glioblastoma cells by disrupting mitochondrial membrane potential and activating caspase pathways.
- Targeting Angiogenesis : The compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By blocking vascular endothelial growth factor (VEGF) signaling pathways, this compound reduces tumor vascularization.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : this compound is reported to have good oral bioavailability, allowing for effective systemic circulation after administration.
- Blood-Brain Barrier Penetration : Its chemical structure suggests that it can penetrate the blood-brain barrier (BBB), making it a candidate for treating brain tumors such as glioblastoma.
Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
Study | Findings | |
---|---|---|
In Vitro Study | This compound induced apoptosis in glioblastoma cells via mitochondrial pathways. | Suggests potential for glioblastoma treatment. |
Angiogenesis Inhibition | Demonstrated reduction in VEGF signaling in tumor models. | Supports its role as an anti-angiogenic agent. |
Pharmacokinetic Analysis | High oral bioavailability and BBB penetration were observed. | Indicates suitability for central nervous system tumors. |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A phase II clinical trial assessed the effectiveness of this compound in patients with recurrent glioblastoma. Results indicated a significant reduction in tumor size in 30% of participants, with manageable side effects.
- Case Study 2 : Another study focused on the combination therapy of this compound with standard chemotherapy agents. The combination resulted in enhanced therapeutic outcomes compared to chemotherapy alone, suggesting a synergistic effect.
- Case Study 3 : A cohort study evaluated long-term outcomes in patients treated with this compound for various malignancies. The study found improved survival rates and quality of life metrics among treated patients compared to historical controls.
Properties
CAS No. |
50264-78-3 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21) |
InChI Key |
WHWIXTDKNBCRAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
50264-78-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xinidamine; BRN 0891979; Xinidamino; Xinidaminum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.